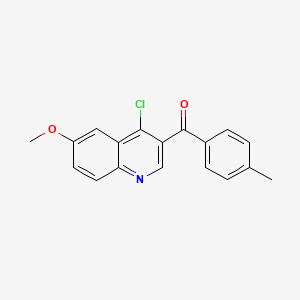

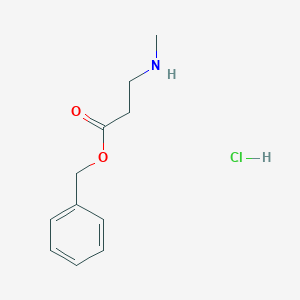

![molecular formula C23H20N4O3 B3016568 1-(2-(4-乙基苯基)-2-氧代乙基)-3-(吡啶-2-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941901-33-3](/img/structure/B3016568.png)

1-(2-(4-乙基苯基)-2-氧代乙基)-3-(吡啶-2-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyrido[3,2-d]pyrimidine derivatives has been explored in various studies. For instance, a one-step synthesis of pyrido[3,4-d]pyrimidine ring systems has been reported, which involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a fused ring system. X-ray crystallography and other spectroscopic methods are typically used to elucidate the structure of such compounds. For example, the molecular structure of a related compound, 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione, was determined using X-ray crystallography . This technique could be applied to determine the precise structure of the compound .

Chemical Reactions Analysis

Pyrido[3,2-d]pyrimidine derivatives can undergo various chemical reactions. For instance, the acylation of pyrrolidine-2,4-diones has been studied, which involves the reaction with acid chlorides in the presence of Lewis acids . Additionally, the regioselective amination of condensed pyrimidines has been observed, which could be relevant for functionalizing the pyrimidine ring of the compound . These reactions could be used to further modify the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives would include their solubility, melting point, and stability. These properties are influenced by the substituents on the core ring system. For example, the synthesis of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones and their trione counterparts involves oxidative aromatization, which could affect the electronic properties and reactivity of these compounds . The specific properties of the compound would need to be determined experimentally.

科学研究应用

绿色合成方法

已经研究了一种绿色方法,使用水中的6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮合成与指定化学物质相关的二氢呋并吡啶并[2,3-d]嘧啶,这种合成避免了色谱法和重结晶,简化了纯化过程(Ahadi、Kamranifard、Armaghan、Khavasi和Bazgir,2014)。

合成路线和性质

已经详细介绍了与指定化合物具有相似结构框架的吡啶并[3,4-d]-嘧啶-4(3H)-酮和-嘧啶-2,4-(1H,3H)-二酮的合成和性质。这包括各种衍生物的制备及其光谱特征(Gelling和Wibberley,1969)。

脲酶抑制活性

一项研究合成了吡啶并[1,2-a]嘧啶-2,4(3H)-二酮的衍生物并对其进行了表征,研究了它们的体外脲酶抑制活性。其中一些化合物表现出显着的活性,突出了抑制脲酶的潜在应用(Rauf等人,2010)。

分子结构和晶体研究

已经对各种吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的分子结构进行了研究,检查了它们的氢键模式和晶体结构。这些信息对于理解这些化合物的化学行为和潜在应用至关重要(Trilleras等人,2009)。

生物制药特性

一项研究探索了吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的生物制药特性,注意到溶解度、渗透性和内在清除率等性质的显着差异。这种多样性表明在各种治疗领域具有潜在应用(Jatczak等人,2014)。

合成方法

已经开发了用于创建吡啶并[3,2-d]嘧啶-2,4-二酮衍生物的高效合成路线。这些路线提供了良好的产率,并突出了这些化合物在各种化学合成中的多功能性(Mamouni等人,2003)。

属性

IUPAC Name |

1-[2-(4-ethylphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-2-16-8-10-17(11-9-16)20(28)15-26-19-7-5-13-25-21(19)22(29)27(23(26)30)14-18-6-3-4-12-24-18/h3-13H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMUBWHSQGRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

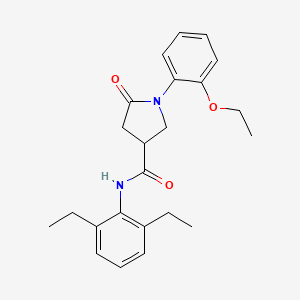

![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)

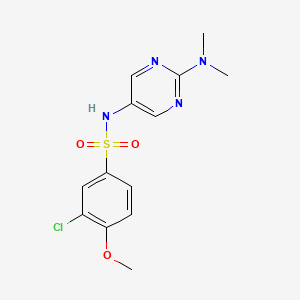

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

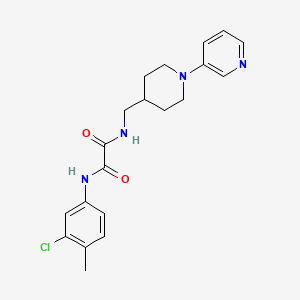

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3016497.png)

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)

![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)